1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-phenylurea
Description
This compound belongs to the urea derivative family, characterized by a central urea core (-NH-CO-NH-) substituted with aryl groups. Such structural features are common in medicinal chemistry, where urea derivatives are explored for anticonvulsant, antitumor, and enzyme-inhibitory activities .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c18-13-8-10-15(11-9-13)21(16-7-4-12-19-16)17(22)20-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRYRURWXHCNAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N(C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-phenylurea typically involves the reaction of a substituted pyrrole with a fluorophenyl isocyanate and a phenylamine. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine or other bases may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details would depend on the industrial application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-phenylurea serves as a building block for synthesizing more complex molecules. Its structure allows for modifications that can lead to derivatives with enhanced properties, making it valuable in the development of new compounds.
Biology
Research has indicated potential biological activity of this compound, particularly in the realms of antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting its utility in cancer therapeutics .
Case Study: Anticancer Activity
A study conducted by the National Cancer Institute evaluated the compound's efficacy against a panel of cancer cell lines. Results indicated an average growth inhibition rate of 12.53% across tested lines, highlighting its potential as an anticancer agent .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical agent . Its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. For instance, it has been noted for its inhibitory effects on HMG-CoA reductase, positioning it as a candidate for hypolipidemic therapies .
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials and as a catalyst in various chemical reactions. Its unique structural features allow it to participate in diverse chemical processes, which can be optimized for yield and purity in large-scale production.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-phenylurea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Structural Analogues with Thiazole and Pyrazole Moieties
Compounds 4 and 5 (synthesized in and ) share structural similarities with the target molecule, particularly in their fluorophenyl substituents and heterocyclic systems. However, they differ in their core scaffolds:
- Compound 4 : Contains a thiazole ring and a pyrazole moiety substituted with 4-chlorophenyl and triazolyl groups.
- Compound 5 : Similar to 4 but replaces the chlorophenyl group with bromophenyl.
Both compounds are isostructural (triclinic, P 1̄ symmetry) with two independent molecules per asymmetric unit. The fluorophenyl groups adopt perpendicular orientations relative to the planar heterocyclic cores, a feature that may influence crystal packing and solubility . In contrast, the target compound’s pyrrole ring likely imposes distinct torsional constraints, affecting its molecular planarity and intermolecular interactions.
Key Differences :
Urea Derivatives with Thiadiazole Cores
highlights 1,3,4-thiadiazole-based urea derivatives, such as 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea , which exhibit potent anticonvulsant activity (ED50 = 0.65 μmol/kg). These compounds share the 4-fluorophenyl-urea motif but replace the pyrrole ring with a thiadiazole scaffold. The thiadiazole’s electron-withdrawing nature and sulfur atom enhance metabolic stability and hydrogen-bonding capacity compared to the pyrrole’s electron-rich, nitrogen-containing ring.
Activity Comparison :
Chalcone and Azo-Naphthol Derivatives
and describe fluorophenyl-containing chalcones and azo-naphthol compounds. For example:
- (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (): A chalcone with a ketone linker and fluorophenyl-phenyl conjugation. Dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing π-π stacking and binding affinity.
- Azo-naphthol derivatives (): Feature azo (-N=N-) linkages and fluorophenyl groups, enabling strong intermolecular hydrogen bonds.
Structural Contrasts :
- The target compound’s urea linker provides hydrogen-bond donor/acceptor sites (-NH groups), unlike the ketone or azo linkers in chalcones and azo-naphthols.
Halogen-Substituted Analogues
Compounds 4 (Cl-substituted) and 5 (Br-substituted) demonstrate that halogen choice minimally affects molecular conformation but alters crystal packing due to differences in van der Waals radii and halogen-bonding tendencies . For the target compound, introducing halogens to the phenyl or pyrrole rings could similarly modulate solubility and crystallinity without disrupting the core structure.
Biological Activity
The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-phenylurea is a synthetic organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a complex molecular structure characterized by a pyrrolidine ring, a fluorophenyl group, and a phenylurea moiety. The molecular formula is , with a molecular weight of approximately 327.4 g/mol .
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₃O |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 898449-44-0 |
Anticancer Properties
Research has indicated that This compound exhibits significant anticancer activity. Studies have evaluated its effects on various cancer cell lines, suggesting that it may induce apoptosis and inhibit cell proliferation.
Case Study: Antiproliferative Activity
In a comparative study of several compounds, this urea derivative demonstrated notable antiproliferative effects against breast and lung cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be as low as 2.12 µM for certain cell lines, indicating potent activity .
The mechanisms underlying the biological activity of this compound are believed to involve:
- Inhibition of Key Enzymes : Interaction studies have suggested that the compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Cellular assays have shown that treatment with this compound leads to increased markers of apoptosis in cancer cells.
Interaction Studies
Molecular docking studies have been employed to understand how this compound interacts with target proteins. These studies indicate that the fluorine atom may enhance binding affinity due to its electronegative nature, which can influence the compound's pharmacodynamics.
Comparative Analysis with Similar Compounds
The unique combination of functional groups in This compound allows for distinct biological properties compared to similar compounds.
| Compound Name | Key Features | Differences |
|---|---|---|
| 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-phenylurea | Contains methoxy group | May exhibit different biological properties |
| 1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea | Contains chlorine instead of fluorine | Changes in electronic properties affecting activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
